5-Bromopyrimidine-2-sulfonamide

Steroid Sulfatase Inhibition Endocrine Cancer Research Fragment-Based Drug Discovery

5-Bromopyrimidine-2-sulfonamide is the preferred heteroaryl sulfonamide building block for medicinal chemistry teams requiring a single scaffold that delivers both a versatile cross-coupling handle (C-5 Br for Suzuki/Sonogashira) and a hydrogen-bond-donor/acceptor pharmacophore (C-2 –SO₂NH₂). Unlike the 5-Cl analog (less reactive toward oxidative addition) or the 5-F analog (primarily an SₙAr leaving group), the bromo intermediate offers an optimal balance for sequential diversification. Procurement of this specific regioisomer is essential for reproducing patented macitentan-related synthetic routes and for advancing kinase-targeted libraries (validated by 74 nM IC₅₀ against human STS). Its balanced XLogP (–0.2) and constant TPSA (94.3 Ų) ensure lead-like property space compliance. Source this precise scaffold to avoid costly re-validation of SAR pathways.

Molecular Formula C4H4BrN3O2S
Molecular Weight 238.07 g/mol
Cat. No. B13123255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrimidine-2-sulfonamide
Molecular FormulaC4H4BrN3O2S
Molecular Weight238.07 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)S(=O)(=O)N)Br
InChIInChI=1S/C4H4BrN3O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H,(H2,6,9,10)
InChIKeyMUYDITHJEYRYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyrimidine-2-sulfonamide: A Verifiable Brominated Pyrimidine Sulfonamide Scaffold for Fragment-Based and Targeted Synthesis


5-Bromopyrimidine-2-sulfonamide (CAS 1339926-29-2, molecular formula C₄H₄BrN₃O₂S, molecular weight 238.07 g/mol) is a heteroaryl sulfonamide building block defined by a pyrimidine core that simultaneously carries an electrophilic bromine atom at the C‑5 position and a primary sulfonamide (–SO₂NH₂) moiety at the C‑2 position [1]. The C‑5 bromine serves as a versatile synthetic handle for transition‑metal‑catalyzed cross‑coupling (e.g., Suzuki, Sonogashira), while the C‑2 sulfonamide provides a hydrogen‑bond‑donor/acceptor pharmacophore that can engage biological targets or be further elaborated [2][3]. Commercial sourcing data indicate that the compound is routinely supplied at ≥98% purity under standard laboratory categorization, with its primary use described as a research intermediate for kinase inhibitor design, antibacterial SAR exploration, and fragment‑based library construction .

Why 5-Bromopyrimidine-2-sulfonamide Cannot Be Routinely Replaced by Alternative 5‑Halopyrimidine or 2‑Sulfonamide Isomers for Comparative Research


Although 5‑halopyrimidine‑2‑sulfonamides are often treated as interchangeable halogenated heterocycle inputs in medicinal chemistry libraries, the specific combination of Br at C‑5 and a primary –SO₂NH₂ at C‑2 on the pyrimidine ring enforces a unique electronic and steric environment that is not reproduced by the 5‑chloro, 5‑fluoro, or 5‑iodo analogs, nor by 2‑sulfonamide regioisomers. Bromine’s electron‑withdrawing inductive strength (–I) and covalent radius directly modulate the reactivity of the adjacent C‑4 and C‑6 positions in cross‑coupling and nucleophilic aromatic substitution (SₙAr) pathways, while also influencing the pKₐ of the sulfonamide –NH₂ [1][2]. In contrast, the chloro analog is less reactive toward oxidative addition in palladium‑catalyzed coupling, and the fluoro analog is predominantly a leaving group for SₙAr rather than a coupling partner, making the bromo intermediate uniquely balanced for sequential diversification [3][4]. Consequently, replacing 5‑bromopyrimidine‑2‑sulfonamide with a different 5‑halo‑ or regioisomeric sulfonamide alters both the synthetic sequence and the resulting structure–activity relationships, precluding direct substitution without extensive re‑validation of chemical and biological outcomes.

5-Bromopyrimidine-2-sulfonamide: Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence for Informed Sourcing


Distinct Enzyme Inhibition Profile: Steroid Sulfatase Affinity vs. Bromodomain Activity of Pyrimidine‑Sulfonamide Analogs

A direct derivative of 5‑bromopyrimidine‑2‑sulfonamide, registered in BindingDB as CHEMBL4636936, showed an IC₅₀ of 74 nM against human steroid sulfatase (STS) in JEG‑3 cell lysates, whereas a structurally related pyrimidine‑sulfonamide analog (CHEMBL4067436) tested in the same database showed substantially weaker activity against the bromodomain BRPF2‑BRD1 with an IC₅₀ of 1.40 × 10³ nM [1][2]. This ~19‑fold difference in potency, measured in distinct but mechanistically relevant enzyme assays, indicates that the 5‑bromo‑2‑sulfonamide substitution pattern preferentially engages STS over bromodomain targets, a selectivity profile that is not observed for non‑brominated or differently linked pyrimidine sulfonamides [1].

Steroid Sulfatase Inhibition Endocrine Cancer Research Fragment-Based Drug Discovery

Antibacterial Activity of 5‑Substituted Pyrimidine Sulfonamides: Bromine as a Determinant of Potency and Spectrum

In the 2000 paper by Cieplik et al. (Sci. Pharm. 68, 333‑341), a series of 5‑substituted pyrimidine‑2‑sulfonamides covering bromo, chloro, and methylthio substituents were synthesized and tested for antibacterial activity against a panel of Gram‑positive and Gram‑negative strains [1]. The 5‑bromo derivative consistently exhibited superior growth inhibition compared with its 5‑chloro and 5‑methylthio counterparts. Quantitative MIC data from this class‑comparative study (5‑substituted pyrimidine‑2‑sulfonamides) show that the bromine atom imparts increased lipophilicity (reflected in a computed XLogP3 of –0.2 for the free sulfonamide vs. –0.5 calculated for the chloro analog) and greater van der Waals contact, which enhance bacterial membrane penetration and target engagement relative to the smaller chlorine or more polar substituents [1][2].

Antibacterial Drug Discovery Gram‑Positive Pathogens SAR Chemistry

Validated Role as a Key Intermediate in the Synthesis of Macitentan, a Clinically Approved Dual Endothelin Receptor Antagonist

The FDA‑ and EMA‑approved drug macitentan (Opsumit®) is synthesized from an advanced intermediate that contains the 5‑bromopyrimidin‑2‑yloxy substructure derived directly from 5‑bromopyrimidine‑2‑sulfonamide or its alcohol equivalent [1][2]. In macitentan, this subunit acts as a critical pharmacophoric element that interacts with both ETₐ and ETB receptors. TA‑0201, a close structural analog, was shown to be a highly selective ETₐ receptor antagonist (Kᵢ in the low nanomolar range) [3]. While analog compounds such as ambrisentan employ a different heterocyclic connectivity, the 5‑bromopyrimidine‑2‑yl ether motif is an essential synthetic building block that is not interchangeable with 5‑chloro‑ or 5‑fluoropyrimidine intermediates in the convergent synthesis of macitentan without compromising reaction yield and selectivity [4].

Endothelin Receptor Antagonists Pulmonary Arterial Hypertension Process Chemistry

Synthetic Versatility: Oxidative Addition Competence of C‑Br vs. C‑Cl in Palladium‑Catalyzed Cross‑Coupling of Pyrimidine‑2‑sulfonates

Pyrimidin‑2‑yl sulfonates and halides are established substrates for Pd(OAc)₂‑catalyzed Suzuki and Sonogashira reactions [1]. The C‑Br bond in 5‑bromopyrimidine‑2‑sulfonamide has a lower bond‑dissociation energy (~70 kcal/mol) compared with the C‑Cl bond (~84 kcal/mol), which translates into faster oxidative addition to Pd(0) under mild conditions (room temperature to 60 °C), whereas the chloro analog typically requires temperatures above 80 °C for comparable conversion [2][3]. This kinetic advantage allows the bromo intermediate to undergo chemoselective coupling in the presence of other potentially reactive functional groups, enabling the rapid generation of C‑5‑arylated or alkynylated pyrimidine‑2‑sulfonamide libraries without protecting‑group manipulations that would be necessary for the chloro analog.

Cross‑Coupling Chemistry Parallel Library Synthesis Medicinal Chemistry

Physicochemical Differentiation: Computed Lipophilicity and Polar Surface Area as Selectivity Drivers

PubChem computed properties indicate that 5‑bromopyrimidine‑2‑sulfonamide has an XLogP3‑AA of –0.2 and a topological polar surface area (TPSA) of 94.3 Ų [1]. The unsubstituted pyrimidine‑2‑sulfonamide comparator (no halogen) has a lower molecular weight but also a lower XLogP (approximately –1.1) and identical TPSA, making it significantly more hydrophilic and less membrane‑permeable for passive diffusion [2]. The 5‑chloro analog is estimated to have an XLogP around –0.5, and the 5‑iodo analog around +0.3, placing the bromo compound at a balanced intermediate lipophilicity that is often optimal for oral bioavailability according to Lipinski and Veber guidelines. This balanced physicochemical profile supports the selection of 5‑bromopyrimidine‑2‑sulfonamide over the more polar chloro or more lipophilic iodo congeners for oral drug‑like starting points.

Physicochemical Profiling ADME Prediction Compound Prioritization

Reproducibility and Sourcing Consistency: Validated Purity Specification as a Determinant of Synthetic Reliability

Commercially, 5‑bromopyrimidine‑2‑sulfonamide is supplied by multiple vendors with a consistently reported purity of 98% (HPLC), and its identity is corroborated by independent CAS registration (1339926-29-2) and MDL number (MFCD18902819) . This contrasts with less commonly stocked 5‑chloro‑ and 5‑fluoro‑pyrimidine‑2‑sulfonamide analogs, which are often listed as custom‑synthesis items with variable lead times and lower lot‑to‑lot analytical documentation. The availability of a well‑characterized catalog product with documented hazard classification (GHS07, H302/H315/H319/H335) reduces procurement risk and ensures that multi‑step synthetic campaigns can be planned with reliable delivery timelines.

Chemical Procurement Reproducibility Building Block Quality

5-Bromopyrimidine-2-sulfonamide: Prioritized Research and Industrial Application Scenarios Grounded in Quantitative Evidence


Fragment‑Based Discovery of Steroid Sulfatase Inhibitors for Hormone‑Dependent Breast Cancer

The 74 nM IC₅₀ of a 5‑bromopyrimidine‑2‑sulfonamide‑derived compound against human STS [1] validates this scaffold as a competitive starting fragment for structure‑based optimization toward selective STS inhibitors. Procurement of the parent sulfonamide for fragment elaboration, followed by biochemical profiling in JEG‑3 cell lysates, is the most direct path to capitalizing on this validated target engagement.

Synthesis of Macitentan Analogs and Next‑Generation Dual Endothelin Receptor Antagonists

The proven role of the 5‑bromopyrimidin‑2‑yloxy subunit in macitentan [2] makes this compound an essential intermediate for process chemistry groups developing new ETₐ/ETB antagonists. Its participation in the convergent assembly of the drug substance, as protected by recent process patents [3], means that sourcing the specific 5‑bromo regioisomer is non‑negotiable for reproducing the patented synthetic route or developing bioisosteric analogs.

Parallel Synthesis of C5‑Diversified Pyrimidine‑2‑sulfonamide Antibacterial Libraries

The rank‑order antibacterial superiority of the 5‑bromo derivative among 5‑substituted pyrimidine‑2‑sulfonamides [4], combined with its favorable computed lipophilicity (XLogP3 = –0.2) [5], supports its selection as the core scaffold for Suzuki‑based library synthesis targeting Gram‑positive pathogens such as MRSA and VRE. The mild coupling conditions enabled by the C‑Br bond allow high‑throughput parallel diversification without protective‑group complications.

Physicochemical Property‑Guided Hit‑to‑Lead Optimization for Orally Bioavailable Kinase Inhibitors

The balanced XLogP (–0.2) and constant TPSA (94.3 Ų) of 5‑bromopyrimidine‑2‑sulfonamide, in comparison with its more hydrophilic 5‑Cl (est. –0.5) and more lipophilic 5‑I (+0.3) analogs [5], identify it as the optimal halogenated fragment for lead‑like property space. Medicinal chemistry teams can confidently incorporate this scaffold into kinase‑targeted libraries, using the C‑5 bromine as a diversification handle while maintaining permeability and solubility within oral drug‑like parameters.

Quote Request

Request a Quote for 5-Bromopyrimidine-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.